N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a structurally complex compound featuring a fused imidazo[1,2-c]quinazolinone core. Key functional groups include a sulfanyl (-S-) linkage, a propanamide chain, and a 3-methylphenylcarbamoyl moiety. For instance, thiol-containing intermediates (e.g., sulfanyl groups) are often synthesized via nucleophilic substitution or coupling reactions, as seen in the formation of 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides using CS₂/KOH under reflux (Scheme 1, ). Characterization would employ spectroscopic techniques (NMR, IR, MS) and X-ray crystallography, as demonstrated for structurally related amides .
Properties
IUPAC Name |
N-butyl-3-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-3-4-14-27-22(32)13-12-21-25(34)31-24(29-21)19-10-5-6-11-20(19)30-26(31)35-16-23(33)28-18-9-7-8-17(2)15-18/h5-11,15,21H,3-4,12-14,16H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGMQOEDMBTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with significant potential in biological research. Its molecular formula is C26H29N5O3S, and it has a molecular weight of 491.61 g/mol. The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets. The imidazoquinazoline moiety is known for its role in modulating various biological pathways, including those involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazoquinazoline derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Inhibition Studies
Research has shown that this compound can inhibit the growth of various tumor cell lines at micromolar concentrations. For example:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 15 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (cervical cancer) | 12 | Cell cycle arrest and apoptosis |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Case Studies
- Case Study on MCF-7 Cells : A study evaluated the effects of N-butyl-3-[5-(sulfanyl)-imidazoquinazoline derivatives on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with morphological changes consistent with apoptosis observed through microscopy.
- A549 Cell Line Analysis : Another investigation focused on the A549 lung cancer cell line, where treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptotic cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Bioactivity and Molecular Similarity
While direct bioactivity data for the target compound is absent, highlights that structurally similar compounds cluster into groups with shared modes of action. For instance:
- Hydroxamic Acid Analogs : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) exhibit antioxidant properties via radical scavenging (similar to BHA, ). The target compound’s amide groups may confer analogous metal-chelating or enzyme-inhibitory effects.
- Molecular Similarity Metrics: Tanimoto and Dice indexes () quantify structural overlap. The target compound’s imidazo[1,2-c]quinazolinone core may yield low similarity scores with simpler amides but higher scores with fused heterocycles.
Table 2: Hypothetical Bioactivity Profile Based on Structural Analogs
Structure-Activity Relationship (SAR)
- Substituent Effects : The 3-methylphenyl group in the target compound may enhance target binding compared to unsubstituted phenyl analogs (e.g., in Scheme 1, ).
- Sulfanyl vs. Ether Linkages : Sulfanyl groups (as in the target compound) improve redox activity compared to ether-linked analogs .
- Amide Chain Length : The N-butyl-propanamide chain likely balances lipophilicity and solubility, similar to N-(3-methoxypropyl) triazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
